Ethyl 2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a trichlorophenoxy group, an acetylamino group, and a decahydrocyclododecathiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Trichlorophenoxyacetic Acid: This step involves the esterification of 2,4,6-trichlorophenol with chloroacetic acid under acidic conditions with a suitable catalyst.
Acetylation: The trichlorophenoxyacetic acid is then acetylated using acetic anhydride to form the acetyl derivative.
Cyclization: The acetyl derivative undergoes a cyclization reaction with a suitable thiophene precursor to form the decahydrocyclododecathiophene core.
Esterification: Finally, the product is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced carbonyl derivatives.
Substitution: Substituted trichlorophenoxy derivatives.
Scientific Research Applications
ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity against various cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival.
Pathways: It interferes with signaling pathways that regulate cell growth, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives:
ETHYL 2-{[(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Similar structure but with a tetrahydrobenzothiophene core.
ETHYL 2-{[(2-CHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Contains a chlorophenoxy group instead of a trichlorophenoxy group.
ETHYL 2-{[(4-TERT-BUTYLPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Contains a tert-butylphenoxy group.
The uniqueness of ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE lies in its decahydrocyclododecathiophene core and the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30Cl3NO4S |
---|---|
Molecular Weight |
546.9 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H30Cl3NO4S/c1-2-32-25(31)22-17-11-9-7-5-3-4-6-8-10-12-20(17)34-24(22)29-21(30)15-33-23-18(27)13-16(26)14-19(23)28/h13-14H,2-12,15H2,1H3,(H,29,30) |
InChI Key |
PUYBAOCNJJIDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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